An In-depth Technical Guide to the Physical Properties of Methyl 4-(aminomethyl)-3-bromobenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 4-(aminomethyl)-3-bromobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of modern drug discovery, the rational design of novel therapeutics hinges on a deep understanding of the constituent molecular fragments. Methyl 4-(aminomethyl)-3-bromobenzoate emerges as a compound of significant interest, embodying a unique structural architecture primed for synthetic diversification. Its substituted benzene ring, featuring a reactive bromine atom, a nucleophilic aminomethyl group, and a modifiable methyl ester, presents a versatile scaffold for constructing complex molecular entities.
This guide serves as a comprehensive resource for researchers, providing not just the known physical characteristics of this compound but also a practical, field-proven framework for its empirical characterization. As a Senior Application Scientist, my objective is to bridge the gap between theoretical data and laboratory application, explaining the causality behind experimental choices and ensuring that every protocol is a self-validating system for generating reliable and reproducible data. The accurate determination of physical properties is not a trivial pursuit; it is the foundational step in assessing a compound's potential "drug-likeness," influencing everything from bioavailability and formulation to pharmacokinetic profiles.[1][2][3]
Molecular Identity and Core Physicochemical Data
The first step in any rigorous scientific investigation is the unambiguous identification of the subject molecule. Methyl 4-(aminomethyl)-3-bromobenzoate is a distinct chemical entity, and it is crucial to differentiate it from its isomers, which may possess markedly different physical and chemical properties.
| Identifier | Data | Source |
| IUPAC Name | methyl 4-(aminomethyl)-3-bromobenzoate | - |
| CAS Number | 1260679-57-9 | [4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [4] |
| Molecular Weight | 244.09 g/mol | [4] |
| SMILES | O=C(OC)C1=CC=C(CN)C(Br)=C1 | [4] |
| Storage | Store in freezer (-20°C), inert atmosphere | [4] |
The Role of Physicochemical Properties in Drug Development
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage analysis of its physical properties.[5] These characteristics govern how a molecule will behave in a biological system.[3]
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Solubility: A compound's ability to dissolve in aqueous media is a prerequisite for absorption and systemic exposure. Poor solubility is a leading cause of failure in drug development.[2]
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Melting Point: This property provides a reliable indication of a compound's purity and is influenced by the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure substance.[6][7]
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Lipophilicity (LogP): The balance between a molecule's affinity for lipid versus aqueous environments is critical. It influences membrane permeability, plasma protein binding, and metabolic pathways.[1][2]
The interplay of these properties dictates a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making their accurate measurement indispensable.
Experimentally Determined and Predicted Physical Properties
While comprehensive experimental data for Methyl 4-(aminomethyl)-3-bromobenzoate is not extensively published, we can predict its properties based on its structure and compare them to its well-characterized isomers. This comparative analysis provides a scientifically grounded starting point for laboratory investigation.
| Property | Methyl 4-(aminomethyl)-3-bromobenzoate (Predicted) | Isomer: Methyl 4-amino-3-bromobenzoate (Experimental) | Isomer: Methyl 3-amino-4-bromobenzoate (Experimental) |
| Appearance | White to off-white solid (predicted) | Brown Crystalline Powder | - |
| Melting Point | Prediction: 90-115 °C. The presence of the flexible aminomethyl group may disrupt crystal packing compared to the amino isomer, potentially lowering the melting point. | 105-109 °C | - |
| Boiling Point | Prediction: >300 °C at 760 mmHg. Likely similar to isomers, though prone to decomposition at high temperatures. | 334.2 °C at 760 mmHg | - |
| Water Solubility | Prediction: Sparingly soluble. The polar aminomethyl and ester groups enhance solubility, but the brominated benzene ring contributes significant hydrophobicity. Expected to show pH-dependent solubility due to the basic amine. | Sparingly soluble in water | - |
| LogP (Predicted) | Prediction: ~2.0-2.5. The addition of a CH₂ group compared to the amino isomer slightly increases lipophilicity. | 2.58 | 1.8 |
Protocols for Empirical Determination of Physical Properties
The following sections provide detailed, validated methodologies for the experimental characterization of Methyl 4-(aminomethyl)-3-bromobenzoate.
Melting Point Determination: A Criterion for Purity
Causality: The melting point of a pure crystalline solid occurs over a narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[6][7] Therefore, this measurement serves as a crucial, initial indicator of sample purity. The capillary method is a standard and reliable technique.[8]
Step-by-Step Protocol (Modern Apparatus):
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Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, homogenous powder is essential for accurate measurement.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a tight column of 2-3 mm height.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time in subsequent, more precise measurements.[7]
-
Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin a new measurement with a slow heating ramp (1-2 °C/min).[6]
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Validation: Repeat the precise determination at least twice to ensure reproducibility. Consistent values validate the result.
Caption: Workflow for Melting Point Determination.
Solubility Profiling: Predicting In Vivo Behavior
Causality: The principle of "like dissolves like" governs solubility.[9] The solubility of Methyl 4-(aminomethyl)-3-bromobenzoate will be dictated by the balance between its polar functional groups (aminomethyl, ester) and its non-polar bromophenyl core. The basicity of the aminomethyl group suggests that its solubility will be significantly higher in acidic aqueous solutions due to the formation of a polar ammonium salt.[10]
Step-by-Step Protocol for Qualitative Solubility:
-
Preparation: Add approximately 20-30 mg of the compound to a series of clean, labeled test tubes.
-
Solvent Addition: To each tube, add 1 mL of the respective solvent in 0.25 mL increments, vortexing or shaking vigorously after each addition. The solvents should include:
-
Deionized Water
-
5% HCl (aq)
-
5% NaOH (aq)
-
Methanol
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
-
Observation: Observe if the solid completely dissolves after each addition. Classify as:
-
Soluble: Completely dissolves in ≤ 1 mL of solvent.
-
Sparingly Soluble: Some, but not all, of the material dissolves.
-
Insoluble: No visible dissolution.
-
-
pH Confirmation (for Water): If the compound is soluble in water, test the resulting solution with litmus paper to confirm its basic nature.[11]
-
Interpretation:
-
Solubility in 5% HCl confirms the presence of a basic functional group (the aminomethyl group).[10]
-
Solubility in organic solvents like DCM indicates non-polar character.
-
Comparing solubility across a range of solvents provides a comprehensive profile essential for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and formulation.
-
Caption: Decision tree for aqueous solubility classification.
Conclusion
Methyl 4-(aminomethyl)-3-bromobenzoate is a promising, yet not fully characterized, building block for medicinal chemistry. This guide provides its definitive molecular identity and a robust framework for its physical property determination. By applying the detailed protocols for measuring melting point and solubility, researchers can generate the critical data needed to assess its purity, predict its behavior in biological systems, and make informed decisions in the drug development pipeline. The synthesis of reliable data through these validated methods is the cornerstone of advancing novel chemical entities from concept to clinical reality.
References
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Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]
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Wagh, P., & P, P. (2015). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]
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Fiveable. (n.d.). Physicochemical properties. Fiveable. [Link]
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Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada. [Link]
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LookChem. (2023). What are the physicochemical properties of drug?. LookChem. [Link]
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University of Calgary. (n.d.). Melting point determination. University of Calgary. [Link]
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University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UC Davis Chem LibreTexts. [Link]
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SSERC. (n.d.). Melting point determination. SSERC. [Link]
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University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UMass Chemistry. [Link]
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PubChem. (n.d.). Methyl 4-amino-3-bromobenzoate. PubChem. [Link]
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Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]
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Royal Society of Chemistry. (n.d.). Melting point determination. RSC Education. [Link]
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PubChem. (n.d.). Methyl 3-amino-4-bromobenzoate. PubChem. [Link]
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